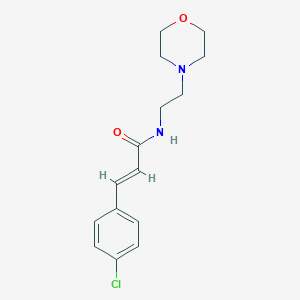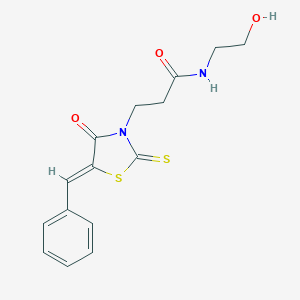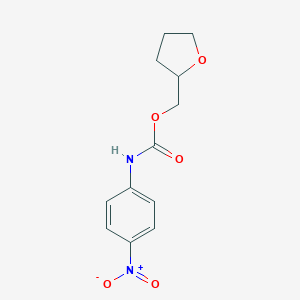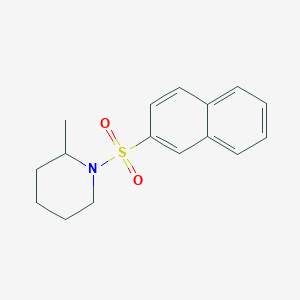
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate, also known as BNDD, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is composed of a diethyldithiocarbamate group, which is a well-known chelating agent, and a bromonitroaniline group, which is a common aromatic compound. BNDD has been shown to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species. These reactive species can then interact with cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to possess a wide range of biochemical and physiological effects. For example, it has been demonstrated to induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in lab experiments is its high selectivity for metal ions such as copper and zinc. This selectivity allows for the detection of these ions in complex biological samples such as blood or urine. However, one limitation of using 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate is its potential toxicity, which must be carefully controlled in order to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research involving 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate. One possible avenue of investigation is the development of new fluorescent probes based on 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate for detecting other metal ions such as iron or mercury. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis and purification of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate in order to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves the reaction of diethyldithiocarbamate with 2-bromo-4-nitroaniline in the presence of a catalyst. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the final product can be confirmed using various analytical methods such as NMR spectroscopy or mass spectrometry.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a fluorescent probe for detecting metal ions such as copper and zinc. Other studies have investigated the use of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate |
|---|---|
Fórmula molecular |
C13H16BrN3O3S2 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H16BrN3O3S2/c1-3-16(4-2)13(21)22-8-12(18)15-11-6-5-9(17(19)20)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,18) |
Clave InChI |
SFVQCEWSYIMRHO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
SMILES canónico |
CCN(CC)C(=S)SCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)

![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)





![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

